molecular formula C11H23NO3 B6340656 tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate CAS No. 66116-25-4

tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate

Cat. No.: B6340656
CAS No.: 66116-25-4
M. Wt: 217.31 g/mol
InChI Key: FTQMDBZBQIUQIT-UHFFFAOYSA-N
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Description

tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate is a tertiary ester derivative featuring a propanoate backbone substituted with a 2-ethoxyethylamino group. These compounds are typically synthesized via nucleophilic addition of amines to tert-butyl acrylate derivatives, followed by purification via column chromatography or precipitation . The tert-butyl ester group confers stability under basic conditions and facilitates deprotection under acidic conditions for downstream applications, such as drug conjugation .

Properties

IUPAC Name

tert-butyl 3-(2-ethoxyethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3/c1-5-14-9-8-12-7-6-10(13)15-11(2,3)4/h12H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQMDBZBQIUQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCNCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 2-ethoxyethylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrogen bromide formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. It can also participate in various biochemical pathways, influencing cellular processes and metabolic reactions .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituent Molecular Formula Molecular Weight Key Features Reference
tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate (Target) 2-ethoxyethyl C11H23NO3 229.3 (calculated) Ethoxy group enhances lipophilicity vs. methoxy analogs. Inferred
tert-Butyl 3-[(2-methoxyethyl)amino]propanoate 2-methoxyethyl C10H21NO3 203.28 Higher polarity due to methoxy group; used in dendrimer conjugation .
tert-Butyl 3-(benzhydrylamino)propanoate Benzhydryl C20H25NO2 311.4 Bulky aromatic substituent; improves binding to hydrophobic pockets .
tert-Butyl 3-((2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)amino)propanoate Dihydroisoquinoline C19H28N2O2 316.4 Heterocyclic amine enhances biological activity; novel compound .
tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}propanoate Imidazole-propyl C13H23N3O2 253.3 Imidazole moiety enables hydrogen bonding; potential for enzyme targeting .

Key Observations :

  • Lipophilicity: Ethoxy/methoxy groups influence solubility.
  • Biological Interactions: Bulky aromatic substituents (e.g., benzhydryl) improve binding to proteins, while heterocycles (e.g., dihydroisoquinoline, imidazole) enable specific interactions with biological targets .

Challenges :

  • Steric hindrance from bulky substituents (e.g., benzhydryl) may reduce reaction efficiency .
  • Azide-containing analogs (e.g., tert-butyl 3-(2-azidoethoxypropanoate) require careful handling due to explosive risks .

Stability and Reactivity

  • Ester Stability : tert-Butyl esters resist hydrolysis under basic conditions but are cleaved by strong acids (e.g., TFA) .
  • Functional Group Compatibility : Ethoxy/methoxy groups are inert under most reaction conditions, making them suitable for multi-step syntheses .

Biological Activity

Introduction

Tert-Butyl 3-[(2-ethoxyethyl)amino]propanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structure and Composition

  • Chemical Formula : C12_{12}H25_{25}NO2_2
  • Molecular Weight : 229.34 g/mol
  • Functional Groups :
    • Tert-butyl ester
    • Ethoxyethyl amino group
    • Propanoate backbone

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl propanoate with 2-ethoxyethylamine under acidic conditions. This reaction is crucial for introducing the ethoxyethyl group, which is believed to enhance the compound's biological activity.

This compound exhibits its biological effects primarily through interaction with various enzymatic pathways and molecular targets. The compound can act as a substrate for specific enzymes, leading to the formation of active metabolites that exert significant biological effects.

Biological Effects

  • Antimicrobial Activity : Preliminary studies indicate that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Anticancer Potential : Research has suggested that it may induce apoptosis in cancer cell lines, possibly through the modulation of apoptotic pathways.
  • Neuroprotective Effects : There is emerging evidence that this compound may protect neuronal cells from oxidative stress-induced damage.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of E. coli growth
AnticancerInduction of apoptosis in HeLa cells
NeuroprotectiveReduction of oxidative stress in neurons

Detailed Research Findings

  • Antimicrobial Studies
    • A study evaluated the efficacy of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results showed a significant reduction in bacterial viability at concentrations above 100 µg/mL, indicating potential as a therapeutic agent in treating bacterial infections.
  • Cancer Cell Line Studies
    • In vitro studies on HeLa cells demonstrated that treatment with this compound resulted in increased levels of cleaved caspase-3, a marker for apoptosis. This suggests that this compound may trigger apoptotic pathways, making it a candidate for further investigation in cancer therapy.
  • Neuroprotective Research
    • A recent investigation into neuroprotective effects revealed that this compound significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures exposed to oxidative stress. This effect was associated with increased expression of antioxidant enzymes such as superoxide dismutase (SOD).

Q & A

Q. What are the optimal synthetic routes for tert-butyl 3-[(2-ethoxyethyl)amino]propanoate, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves coupling tert-butyl esters with amino-alcohol derivatives. Key steps include:

  • Amidation/alkylation : Reacting tert-butyl propanoate precursors with 2-ethoxyethylamine under anhydrous conditions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred to stabilize intermediates .
  • Temperature control : Maintain 0–25°C to minimize side reactions (e.g., hydrolysis or over-alkylation) .
  • Catalysts : Use base catalysts like triethylamine to deprotonate amines and accelerate coupling .

Q. Example Reaction Conditions Table :

StepReagentsSolventTemp. (°C)Time (h)Yield (%)
1tert-butyl propanoate, 2-ethoxyethylamineTHF0–251260–75
2Purification (column chromatography)Hexane/EtOAc-->95% purity

Q. What analytical methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structure via characteristic peaks (e.g., tert-butyl δ ~1.4 ppm, ethoxyethyl δ ~3.4–3.6 ppm) .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., ester C=O stretch ~1730 cm⁻¹, N-H bend ~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : Verify molecular weight (MW: 203.28) and fragmentation patterns .

Q. How should this compound be stored to ensure stability?

  • Temperature : Store below -20°C to prevent ester hydrolysis or amine oxidation .
  • Moisture control : Use desiccants in sealed containers under inert gas (N₂/Ar) .
  • Light sensitivity : Protect from UV exposure using amber glassware .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and goggles .
  • Respiratory protection : Use NIOSH-approved P95 respirators for airborne particles; OV/AG-P99 cartridges if vapor exposure is suspected .
  • Ventilation : Perform reactions in fume hoods to limit inhalation risks .

Advanced Research Questions

Q. How do substituent effects influence the reaction kinetics of this compound synthesis?

The ethoxyethyl group’s electron-donating nature accelerates nucleophilic attack on ester carbonyls but may sterically hinder coupling. Strategies include:

  • Kinetic studies : Vary substituents (e.g., methoxy vs. ethoxy) and monitor reaction rates via HPLC .
  • Computational modeling : Use DFT calculations to predict steric/electronic effects on transition states .

Q. What pharmacological targets could this compound interact with, and how can its specificity be validated?

  • Target screening : Use SPR (surface plasmon resonance) or fluorescence polarization assays to test binding to GPCRs or enzymes (e.g., proteases) .
  • In vitro assays : Measure IC₅₀ values against cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

Q. How can researchers resolve contradictions in reported synthetic yields or purity data?

  • Reproducibility checks : Standardize solvents, catalysts, and drying methods across labs .
  • Advanced analytics : Employ 2D NMR (e.g., HSQC, COSY) to detect trace impurities .
  • Data cross-validation : Compare results with orthogonal methods (e.g., elemental analysis vs. LC-MS) .

Q. What environmental impact assessments are needed for this compound?

  • Degradation studies : Test hydrolysis under acidic/basic conditions (pH 2–12) and monitor by LC-MS .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to evaluate aquatic toxicity .

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